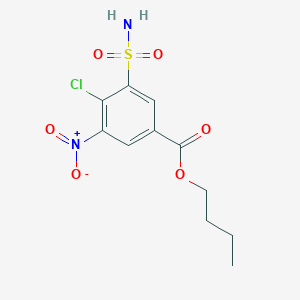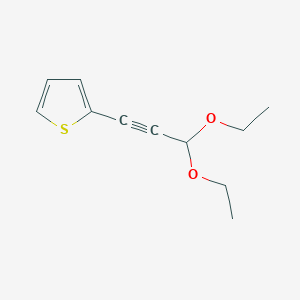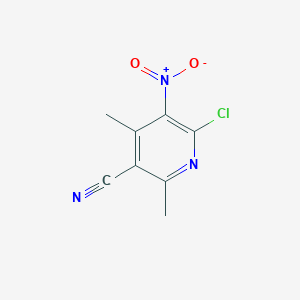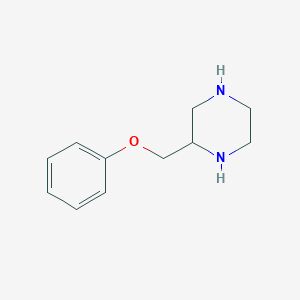
3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride is a chemical compound with the molecular formula C6H3Cl2N2O. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 3 and 5, a hydroxy group at position 4, and a carboximidoyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride typically involves the chlorination of hydroxy-pyridines. One common method is the reaction of 3,5-dichloro-4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination using thionyl chloride or phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using equimolar POCl3 in a solvent-free or low-solvent environment. This method is advantageous for its simplicity and high yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride involves its interaction with specific molecular targets. The hydroxy group and carboximidoyl chloride moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-4-pyridinecarboxaldehyde: A precursor in the synthesis of 3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride.
4-hydroxy-3,5-pyridinedicarboxylic acid: Another derivative with different functional groups and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H3Cl3N2O |
|---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
3,5-dichloro-N-hydroxypyridine-4-carboximidoyl chloride |
InChI |
InChI=1S/C6H3Cl3N2O/c7-3-1-10-2-4(8)5(3)6(9)11-12/h1-2,12H |
InChI Key |
BVCHNJAOSWWXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(=NO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![TERT-BUTYL 1,3-DIMETHYL-1,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE-5-CARBOXYLATE](/img/structure/B8391718.png)
![3-phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B8391723.png)
![Carbamic acid, N-[1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B8391734.png)

![5-Bromo-2-{[(4-cyanophenyl)methyl]oxy}benzoic acid](/img/structure/B8391740.png)





![2-((1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)acetyl chloride](/img/structure/B8391779.png)



